molecular formula C8H14ClFO2S B1448683 2-Fluorocyclooctane-1-sulfonyl chloride CAS No. 1803589-48-1

2-Fluorocyclooctane-1-sulfonyl chloride

Cat. No.: B1448683
CAS No.: 1803589-48-1
M. Wt: 228.71 g/mol
InChI Key: KHJXYHJPLCMBND-UHFFFAOYSA-N
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Description

2-Fluorocyclooctane-1-sulfonyl chloride is an organofluorine compound with the molecular formula C8H14ClFO2S. This compound is characterized by the presence of a fluorine atom attached to a cyclooctane ring, along with a sulfonyl chloride functional group. It is primarily used in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorocyclooctane-1-sulfonyl chloride typically involves the fluorosulfonylation of cyclooctane derivatives. One common method is the reaction of cyclooctane with sulfuryl fluoride (SO2F2) in the presence of a catalyst to introduce the fluorosulfonyl group. This reaction is usually carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the chlorination of cyclooctane followed by fluorination and sulfonylation steps. The use of continuous flow reactors and advanced purification techniques ensures the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluorocyclooctane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonates: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by oxidation reactions

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluorocyclooctane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, the compound can interact with amino acid residues in proteins, leading to the modification of enzyme activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluorocyclooctane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical transformations and applications .

Properties

IUPAC Name

2-fluorocyclooctane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClFO2S/c9-13(11,12)8-6-4-2-1-3-5-7(8)10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJXYHJPLCMBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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